4-bromo-2-isopropoxy-1-nitrobenzene
Overview
Description
4-bromo-2-isopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a brominated aromatic compound that features both nitro and isopropoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-isopropoxy-1-nitrobenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-1-nitrobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Another method involves the use of potassium carbonate in acetone as a base, which facilitates the substitution reaction between 2-bromo-1-nitrobenzene and isopropyl alcohol. This reaction is usually carried out under heating conditions for an extended period to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-isopropoxy-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of Lewis acids like aluminum chloride or ferric chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation and Reduction: Reagents such as hydrogen gas with palladium catalyst for reduction, and potassium permanganate or chromium trioxide for oxidation.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with different electrophiles.
Nucleophilic Substitution: Amino derivatives of the original compound.
Oxidation and Reduction: Quinones or amines, depending on the reaction conditions.
Scientific Research Applications
4-bromo-2-isopropoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-isopropoxy-1-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-isopropoxy-1-nitrobenzene: Similar structure but with different substitution pattern.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of an isopropoxy group.
4-Bromo-2-methoxy-1-nitrobenzene: Contains a methoxy group instead of an isopropoxy group.
Uniqueness
4-bromo-2-isopropoxy-1-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
4-bromo-1-nitro-2-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMZNDYNNMIGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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